2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine

Hydrogen bonding Solubility modulation Crystal engineering

Researchers requiring a nitrogen-rich, electron-rich fused heterocycle for supramolecular assembly or energetic material precursor development often encounter supply inconsistency and substitution risk with generic pyrazolo-triazoles. This 2-methyl-6,7-diamine derivative directly addresses those pain points. - Nitrogen Density: >55% N by mass, enabling superior gas yield in energetic salt formulations versus ~37% N alkyl analogs. - Donor Array: Four hydrogen-bond donor sites (-NH2) on a [1,5-b] scaffold for robust multi-point supramolecular architectures. - Synthesis Efficiency: Patented one-pot route (U.S. Patent 6,008,369) supports streamlined scale-up and minimizes intermediate isolation.

Molecular Formula C5H8N6
Molecular Weight 152.16 g/mol
Cat. No. B13102079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine
Molecular FormulaC5H8N6
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C(=C(N2)N)N
InChIInChI=1S/C5H8N6/c1-2-8-5-3(6)4(7)10-11(5)9-2/h10H,6-7H2,1H3
InChIKeyPKQVPYOUEQDETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine: Physicochemical and Differentiation Baseline


2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine (CAS 227610-73-3) is a fused bicyclic heterocycle bearing two amine groups at the 6- and 7-positions of a pyrazolo[1,5-b][1,2,4]triazole core. Its molecular formula is C5H8N6 (MW 152.16 g/mol), with a calculated density of 2.1 ± 0.1 g/cm³ and a predicted LogP of -1.76 . This compound is structurally distinguished from other pyrazolo-triazole analogs by its dual aromatic amine functionality on the electron-rich bicyclic scaffold, features that directly influence hydrogen-bonding capacity, metal-coordination behavior, and chemical derivatization potential [1].

Bifunctional 6,7-diamine for hydrogen-bond-driven assembly and metal coordination
High nitrogen density (>55 wt%) supports energetic material and ligand design
[1,5-b] scaffold topology aligned with reported angiotensin II receptor SAR

Why Generic Pyrazolo-Triazole Analogs Cannot Substitute


Within the pyrazolo[1,5-b][1,2,4]triazole family, the presence and position of amino substituents critically determine hydrogen-bond donor/acceptor count, metal-ligation geometry, and nitrogen content—parameters that directly govern solubility, coordination chemistry, and performance as a synthetic intermediate. Simple alkyl-substituted analogs such as 7-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (CAS 151521-40-3) lack the 6,7-diamine functionality entirely, reducing hydrogen-bond donor count from 4 to 0 and lowering nitrogen content from ~55% to ~37% . Even the regioisomeric 3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine (CAS 227611-33-8) exhibits an altered ring-fusion topology that can shift reactivity and biological target engagement . For procurement decisions where specific hydrogen-bonding, metal-binding, or nitrogen-density requirements exist, generic substitution is scientifically unjustified without head-to-head equivalency data.

Analog mismatch: 7‑alkyl analogs lack 6,7‑diamine donors (4→0), reducing H‑bond and metal‑ligation capacity
Regioisomer shift: [5,1‑c] isomer alters ring fusion topology; may shift reactivity and target‑engagement profile
Nitrogen dilution: Non‑amino analogs show >18 wt% lower nitrogen, limiting gas‑generation and coordination site density

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Advantage

2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine possesses four hydrogen-bond donor sites arising from its two primary amine groups. In contrast, the commonly available 7-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (CAS 151521-40-3) has zero hydrogen-bond donors . This quantitative difference directly affects aqueous solubility, supramolecular assembly, and the capacity to form stable hydrogen-bonded networks in co-crystal and host-guest applications.

H‑bond donors
Data to verify
Target: 4 donors (–NH₂) vs 0 (7‑ethyl analog)
Reported donor array may support co‑crystal and host‑guest applications
Structural comparison only; experimental H‑bond data not provided
Hydrogen bonding Solubility modulation Crystal engineering

Nitrogen Content Differential

The molecular formula C5H8N6 of 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine yields a calculated nitrogen mass fraction of 55.3% . By comparison, 7-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole (C7H10N4) contains only 37.3% nitrogen by mass . This substantial difference (>18 wt%) is critical for applications where high nitrogen density is a prerequisite, such as energetic material precursors or nitrogen-rich ligand scaffolds.

Nitrogen content
Data to verify
55.3% N vs 37.3% N (+18.0 wt%)
Higher density supports energetic precursor and polynuclear ligand screening
Calculated from formula; experimental elemental analysis not shown
Energetic materials High-nitrogen precursors Metal coordination

Regioisomeric Ring Fusion Topology

The target compound adopts the 1H-pyrazolo[1,5-b][1,2,4]triazole ring fusion, which is distinct from the isomeric 1H-pyrazolo[5,1-c][1,2,4]triazole skeleton of 3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine (CAS 227611-33-8) . Published SAR studies on angiotensin II receptor antagonists demonstrate that the [1,5-b] topology, when appropriately substituted, yields compounds with pA2 values up to 8.774 (rabbit aorta) and oral antihypertensive activity in dogs [1]. Although the 6,7-diamine substituent pattern has not been directly evaluated in this assay, the established structure-activity relationship indicates that the [1,5-b] scaffold is a privileged pharmacophoric framework for this target class, whereas the [5,1-c] isomer has not been reported to confer comparable activity.

Scaffold SAR
Class-level inference
[1,5‑b] optimized analog pA₂ = 8.774 (rabbit aorta); [5,1‑c] no reported activity
[1,5‑b] scaffold linked to reported angiotensin II antagonism context; [5,1‑c] not established
Class-level SAR; 6,7‑diamine pattern not directly tested in this assay
Regioisomerism Angiotensin II antagonism Scaffold hopping

One-Pot Synthetic Accessibility

U.S. Patent 6,008,369 describes a one-pot synthesis of pyrazolotriazole photographic dye-forming couplers and coupler intermediates using a formate salt and a transition metal catalyst [1]. The method is directly applicable to pyrazolo[1,5-b][1,2,4]triazole scaffolds bearing amino substituents at the 6- and 7-positions, enabling convergent access to the 6,7-diamine target without isolation of sensitive intermediates. In contrast, multi-step routes to 7-alkyl-substituted analogs typically require orthogonal protection/deprotection sequences, increasing step count and reducing overall yield. Although a specific yield comparison for the exact diamine has not been published, the patent enablement provides a documented synthetic advantage over non-amino analogs that lack a convergent one-pot entry.

Synthetic route
Supporting evidence
Patent-enabled one‑pot method (US 6,008,369) for 6,7‑amino intermediates
May reduce step count and process complexity versus multi‑step non‑amino analog routes
Yield comparison for exact diamine not published; inferred from patent enablement
Process chemistry Dye coupler synthesis Scalable intermediates

Optimal Application Scenarios


Co-Crystal and Supramolecular Design

The four hydrogen-bond donor sites (two –NH2 groups) of 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine provide a uniquely dense donor array for constructing multi-point hydrogen-bonded architectures. Researchers designing co-crystals, supramolecular gels, or host-guest systems can exploit this donor capacity to achieve predictable and robust assembly patterns that are inaccessible with alkyl-substituted analogs lacking any donor functionality .

Energetic Materials and Pyrotechnics Precursor

With a nitrogen mass fraction exceeding 55%, the target compound offers a substantial advantage over lower-nitrogen pyrazolo-triazole analogs (~37% N) for applications requiring high gas yield upon thermal decomposition. This makes it a candidate precursor for nitrogen-rich energetic salts, gas-generating agents, or pyrotechnic compositions where nitrogen density correlates directly with performance .

Angiotensin II Receptor Antagonist Development

The [1,5-b] ring fusion topology of 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine corresponds to a pharmacophoric scaffold validated in angiotensin II receptor antagonist development, where optimized analogs achieved pA2 values of 8.774 in rabbit aorta [1]. For medicinal chemistry teams pursuing this target class, procuring the [1,5-b] scaffold—rather than the isomeric [5,1-c] variant—ensures alignment with established SAR and avoids investment in a regioisomer with no reported activity in this indication.

Dye Coupler and Functional Material Synthesis

The availability of a patented one-pot synthetic route (U.S. Patent 6,008,369) for pyrazolo[1,5-b][1,2,4]triazole intermediates bearing 6,7-amino groups reduces process complexity compared to multi-step sequences required for non-amino analogs. Industrial users developing photographic dye couplers or functional materials can leverage this convergent method to streamline scale-up and minimize intermediate isolation steps [2].

Application
Selection Property
Validation Focus
Co‑crystal / supramolecular design
Hydrogen‑bond donor density (4 donors)
Multi‑point network assembly reproducibility
Energetic material precursors
Nitrogen mass fraction >55%
Gas generation yield and decomposition profile
Angiotensin II receptor research
[1,5‑b] scaffold topology
SAR alignment with reported antagonist series
Dye coupler / functional material synthesis
One‑pot method compatibility (US 6,008,369)
Process scalability and intermediate isolation
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